4-Bromo-1-chloro-8-fluoroisoquinoline
Overview
Description
4-Bromo-1-chloro-8-fluoroisoquinoline is a halogenated isoquinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its aromatic ring structure. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-8-fluoroisoquinoline typically involves halogenation reactions of isoquinoline derivatives. One common method is the direct halogenation of isoquinoline using bromine, chlorine, and fluorine sources under controlled conditions. Another approach involves the sequential halogenation of a pre-existing isoquinoline derivative, ensuring the selective introduction of each halogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of halogenating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-8-fluoroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the halogenated isoquinoline to simpler derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often requiring a base or catalyst.
Major Products Formed:
Oxidation Products: this compound-1-oxide
Reduction Products: this compound-1-ol
Substitution Products: Various substituted isoquinolines depending on the nucleophile used
Scientific Research Applications
4-Bromo-1-chloro-8-fluoroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and materials.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-chloro-8-fluoroisoquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Bromo-1-chloro-8-fluoroisoquinoline is unique due to its specific halogenation pattern, which influences its reactivity and biological activity. Similar compounds include:
4-Bromo-3-chloro-8-fluoroquinoline: Similar halogenation pattern but different position of halogens.
3-Bromo-1-chloro-8-fluoroisoquinoline: Different halogen positions leading to distinct chemical properties.
4-Bromo-1-chloro-7-fluoroisoquinoline: Variation in the position of the fluorine atom.
These compounds share structural similarities but exhibit different chemical and biological behaviors due to the variations in halogen positions.
Properties
IUPAC Name |
4-bromo-1-chloro-8-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKAKNGDZTZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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